4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate
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Overview
Description
4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate is a diazonium salt with the molecular formula C8H8F6N3O4PS and a molecular weight of 387.196 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale diazotization processes with stringent controls on temperature and pH to maintain product quality and yield.
Chemical Reactions Analysis
4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form corresponding amines.
Common reagents used in these reactions include phenols, amines, and reducing agents like sodium sulfite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are widely used in textile and printing industries.
Biology: It can be used as a labeling reagent for proteins and nucleic acids, aiding in various biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in labeling and synthesis applications .
Comparison with Similar Compounds
Similar compounds to 4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate include other diazonium salts such as:
4-Diazobenzenesulfonic Acid: Used in similar coupling reactions but lacks the carboxymethyl group.
4-Diazobenzenesulfonyl Chloride: Another diazonium salt with different reactivity due to the presence of a sulfonyl chloride group.
The uniqueness of this compound lies in its combined functional groups, which provide distinct reactivity and applications in various fields .
Properties
CAS No. |
84869-53-4 |
---|---|
Molecular Formula |
C₈H₈F₆N₃O₄PS |
Molecular Weight |
387.2 |
Origin of Product |
United States |
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